1-Benzothiophene-3-carbaldehyde

Description

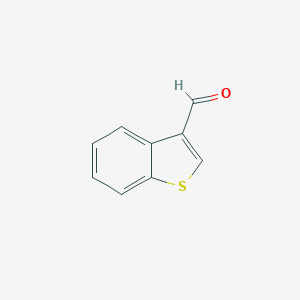

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-benzothiophene-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6OS/c10-5-7-6-11-9-4-2-1-3-8(7)9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDJLPQCBTBZTRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CS2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70280832 | |

| Record name | 1-benzothiophene-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70280832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5381-20-4 | |

| Record name | Benzo[b]thiophene-3-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5381-20-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzo(b)thiophene-3-carboxaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005381204 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzo[b]thiophene-3-carboxaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18872 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-benzothiophene-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70280832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzo[b]thiophene-3-carboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.406 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzo(b)thiophene-3-carboxaldehyde | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88C6MH2ME3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

1-Benzothiophene-3-carbaldehyde chemical properties

An In-Depth Technical Guide to the Chemical Properties and Applications of 1-Benzothiophene-3-carbaldehyde

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a pivotal heterocyclic aldehyde in synthetic and medicinal chemistry. We will delve into its core chemical properties, spectroscopic profile, principal synthetic methodologies, and characteristic reactivity. Furthermore, this document will explore its significant role as a versatile building block in the development of novel therapeutic agents and advanced organic materials, offering field-proven insights for researchers, scientists, and drug development professionals.

Core Molecular Profile and Physicochemical Properties

This compound, also known as benzo[b]thiophene-3-carboxaldehyde, is an organic compound featuring a benzothiophene core with an aldehyde group at the 3-position.[1] This fused aromatic heterocyclic system, composed of a benzene ring and a thiophene ring, is a privileged scaffold in medicinal chemistry due to its structural similarities to biologically active molecules.[2] The aldehyde functional group provides a reactive handle for a multitude of chemical transformations, making it a valuable intermediate in organic synthesis.[1][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 5381-20-4 | [4] |

| Molecular Formula | C₉H₆OS | [4] |

| Molecular Weight | 162.21 g/mol | [4] |

| Appearance | White to off-white or orange solid/crystal | [1] |

| Melting Point | 53-58 °C | [1][5] |

| Boiling Point | 166 °C at 20 mmHg | [5] |

| Topological Polar Surface Area | 45.3 Ų | [4] |

Spectroscopic Characterization

Spectroscopic analysis is fundamental to confirming the identity and purity of this compound. The key spectral features are summarized below.

Table 2: Spectroscopic Data for this compound

| Technique | Key Signals and Interpretation | Source(s) |

| ¹H NMR (400 MHz, CDCl₃) | δ 10.13 (s, 1H, -CHO), 8.68 (d, 1H), 8.31 (s, 1H), 7.88 (d, 1H), 7.48 (m, 2H) | [6] |

| ¹³C NMR (101 MHz, CDCl₃) | δ 185.5 (C=O), 143.4, 140.5, 136.5, 135.2, 126.2, 124.9, 122.5 | [6] |

| IR Spectroscopy | ~1672 cm⁻¹ (C=O stretch), ~2826 cm⁻¹ (Aldehydic C-H stretch) | [7] |

| Mass Spectrometry | Exact Mass: 162.0139 Da; LRMS (ESI): m/z [M+H]⁺ found at 162.9 | [4][6] |

The proton NMR spectrum is characterized by a distinct singlet at approximately 10.13 ppm, which is indicative of the aldehyde proton.[6] The carbon NMR shows the aldehydic carbon signal downfield at around 185.5 ppm.[6] The IR spectrum prominently displays a strong absorption band for the carbonyl (C=O) stretch.[7]

Synthesis Methodologies

This compound is produced synthetically, as it does not occur naturally.[1] The most prevalent methods involve the formylation of the electron-rich benzothiophene ring.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3][8] The reaction utilizes a Vilsmeier reagent, typically formed from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), which acts as a mild electrophile.[8][9]

Causality Behind Experimental Choices: The benzothiophene ring is sufficiently electron-rich to be attacked by the Vilsmeier reagent, which is a weaker electrophile than those used in Friedel-Crafts acylations.[9] This allows for formylation under relatively mild conditions. The reaction is regioselective, with substitution occurring at the electron-rich 3-position of the benzothiophene nucleus.

Caption: Vilsmeier-Haack reaction workflow for synthesis.

Experimental Protocol: Vilsmeier-Haack Formylation

-

Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool a solution of N,N-dimethylformamide (DMF) in a suitable solvent like dichloromethane (DCM) to 0 °C.

-

Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF solution while stirring. The formation of the Vilsmeier reagent (a chloroiminium salt) is typically observed as the mixture becomes a thick slurry or solid.[9][10]

-

Substrate Addition: Add a solution of 1-benzothiophene in the same solvent to the Vilsmeier reagent mixture at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours until completion, which can be monitored by Thin Layer Chromatography (TLC).[8]

-

Workup: Carefully pour the reaction mixture onto crushed ice and add an aqueous solution of a base (e.g., sodium acetate or sodium hydroxide) to hydrolyze the intermediate iminium salt.[8]

-

Extraction & Purification: Extract the aqueous mixture with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified, typically by silica gel column chromatography, to yield the final aldehyde.[8]

Formylation via Organolithium Intermediate

An alternative route involves a halogen-metal exchange followed by quenching with a formylating agent.

Experimental Protocol: Lithiation and Formylation

-

Lithiation: Dissolve 3-bromobenzo[b]thiophene in dry diethyl ether and cool the solution to -70 °C under an inert atmosphere.[11]

-

Halogen-Metal Exchange: Add a solution of n-butyllithium in hexanes dropwise to the cooled solution. Stir for approximately 30 minutes to generate the 3-lithio-1-benzothiophene intermediate.[11]

-

Formylation: Add dry dimethylformamide (DMF) to the reaction mixture and continue stirring at -70 °C for several hours.[11]

-

Quenching and Workup: Allow the mixture to warm and then quench by adding 1N hydrochloric acid.[11]

-

Extraction & Isolation: Separate the organic and aqueous layers. Extract the aqueous layer with ether. Combine the organic extracts, dry over magnesium sulfate, and evaporate the solvent in vacuo to obtain the crude product.[11]

Chemical Reactivity and Synthetic Utility

The aldehyde group at the C-3 position is the primary site of reactivity, enabling a wide array of synthetic transformations to build molecular complexity.

Wittig Reaction

The Wittig reaction is a powerful method for synthesizing alkenes by reacting an aldehyde or ketone with a phosphorus ylide (Wittig reagent).[12][13] This reaction is driven by the formation of the highly stable triphenylphosphine oxide byproduct.[12]

Causality Behind Experimental Choices: The Wittig reaction provides unambiguous control over the location of the newly formed double bond, which is a significant advantage over elimination reactions that can yield mixtures of isomers.[13] The choice of a stabilized or unstabilized ylide can influence the stereoselectivity (E/Z) of the resulting alkene.

Caption: General workflow of the Wittig reaction.

Experimental Protocol: General Wittig Olefination

-

Ylide Preparation (if not commercially available): React an appropriate organohalide with triphenylphosphine to form a phosphonium salt. Treat the phosphonium salt with a base (e.g., n-BuLi, NaH, or NaOH) to generate the ylide.[12]

-

Reaction Setup: In a reaction vessel under an inert atmosphere, dissolve this compound in a suitable anhydrous solvent (e.g., THF, DCM).

-

Addition of Ylide: Add the prepared Wittig reagent to the aldehyde solution. The reaction is often carried out at room temperature or with gentle heating.

-

Monitoring: Stir the mixture for the required time (typically from 15 minutes to several hours), monitoring the reaction's progress by TLC.[12]

-

Workup and Purification: After completion, the reaction mixture is worked up to remove the triphenylphosphine oxide byproduct. This often involves extraction and purification by column chromatography or recrystallization.[12]

Suzuki-Miyaura Cross-Coupling

While the aldehyde itself does not directly participate, it is a precursor to substrates for Suzuki coupling. For instance, the benzothiophene ring can be halogenated and then used in a Suzuki reaction. More commonly, the aldehyde is first converted to another functional group (e.g., a triflate or halide) if coupling at the 3-position is desired. However, if a halogen is present elsewhere on the ring, such as in 3-formyl-7-chloro-1-benzothiophene, the aldehyde serves as a key directing or modifying group while the Suzuki coupling occurs at the halogenated site.[14]

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron species (like a boronic acid) and an organic halide or triflate.[14]

Causality Behind Experimental Choices: This reaction is favored for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of numerous boronic acids.[15][16] The choice of palladium catalyst, ligand, base, and solvent is critical for achieving high yields and selectivity.[14]

Caption: Suzuki-Miyaura cross-coupling workflow.

Experimental Protocol: General Suzuki Coupling

-

Reaction Setup: In a Schlenk flask, combine the halogenated benzothiophene derivative (e.g., 3-bromo-1-benzothiophene, which can be derived from the aldehyde), the arylboronic acid (1.2 eq.), and a base such as potassium carbonate (2.0 eq.).[14]

-

Catalyst Addition: Add the palladium catalyst (e.g., Palladium(II) acetate, 2 mol%) and a suitable phosphine ligand (e.g., triphenylphosphine, 8 mol%).[14]

-

Solvent Addition: Add a degassed solvent system, commonly a mixture like 1,4-dioxane and water.[14]

-

Degassing: Seal the flask and thoroughly degas the mixture, for instance, by bubbling argon through it for 15-20 minutes.[14]

-

Reaction: Heat the mixture in a preheated oil bath (e.g., at 90-100 °C) with vigorous stirring for 12-24 hours.[14]

-

Workup and Purification: After cooling, dilute the mixture with water and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The final product is purified by column chromatography.

Applications in Medicinal Chemistry and Drug Development

The benzothiophene scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, anticonvulsant, and antidiabetic properties.[2][17] this compound serves as a crucial starting material for accessing novel derivatives with therapeutic potential.[1][18]

Its derivatives have been investigated as:

-

Anticancer Agents: Used in the synthesis of quinazolinone derivatives that act as potent anti-tubulin agents.[19]

-

Antiseizure and Antinociceptive Agents: The related benzo[b]thiophene-2-carbaldehyde is a precursor for pyrrolidine-2,5-dione derivatives with significant antiseizure and analgesic effects.[20]

-

PPAR Activators: Benzothiophene derivatives synthesized from related intermediates can activate peroxisome proliferator-activated receptors (PPARs), which are targets for treating metabolic diseases.[21]

-

Anthelmintic Agents: The benzothiophene nucleus has been combined with other heterocycles like benzothiazole to create compounds with anthelmintic activity.[22]

Caption: Role as a scaffold for drug discovery.

Conclusion

This compound is a compound of significant scientific interest, underpinned by its versatile chemical reactivity and its foundational role in the synthesis of complex molecules. Its well-defined physicochemical and spectroscopic properties make it a reliable building block for both academic and industrial research. The robust synthetic routes to its preparation, coupled with the aldehyde's susceptibility to a range of transformations, ensure its continued importance in the fields of organic synthesis, materials science, and particularly in the rational design of novel drug candidates. This guide has provided a technical framework for understanding and utilizing this valuable chemical intermediate.

References

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Royal Society of Chemistry. (n.d.). Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor - Supporting Information.

- NROChemistry. (n.d.). Vilsmeier-Haack Reaction.

- PrepChem.com. (n.d.). Preparation of benzo[b]thiophene-3-carboxaldehyde.

- Chemsrc. (2023). This compound.

- ChemBK. (2024). BENZOTHIOPHENE-3-CARBOXALDEHYDE.

- Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0006115).

- Oakwood Chemical. (n.d.). This compound.

- International Journal of Research in Pharmaceutical and Nano Sciences. (2014). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.

- Wikipedia. (n.d.). Vilsmeier–Haack reaction.

- International Journal of Pharmaceutical Sciences Review and Research. (2024). Benzothiophene: Assorted Bioactive Effects.

- University of Missouri–St. Louis. (n.d.). A Solvent Free Wittig Reaction.

- MDPI. (2022). Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. Molecules, 27(19), 6598.

- Google Patents. (2003). US20030109570A1 - Benzothiophene derivatives and medicinal use thereof.

- PubMed. (2025). Design, Synthesis, Biocompatibility, molecular docking and molecular dynamics studies of novel Benzo[b]thiophene-2-carbaldehyde derivatives targeting human IgM Fc Domains. Bioorganic Chemistry.

- PubMed. (2017). An overview of benzo[b]thiophene-based medicinal chemistry. European Journal of Medicinal Chemistry, 139, 820-844.

- PubMed. (2010). New cyclopalladated benzothiophenes: a catalyst precursor for the Suzuki coupling of deactivated aryl chlorides. Dalton Transactions, 39(4), 1046-1055.

- University of California, Irvine. (n.d.). The Wittig Reaction: Synthesis of Alkenes.

- University of Georgia. (n.d.). Comparison of Traditional and Alternative Wittig Reactions.

- MDPI. (2016). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 21(10), 1335.

- SlideShare. (2013). Green chemistry, The Wittig Reaction.

- Wisdomlib. (n.d.). Synthesis and screening of new benzothiophene derivatives.

- University of California, Santa Barbara. (n.d.). Solvent Free Wittig Reactions.

- PubMed. (2008). Efficient Suzuki-Miyaura coupling of (hetero)aryl chlorides with thiophene- and furanboronic acids in aqueous n-butanol. The Journal of Organic Chemistry, 73(9), 3616-3619.

- University of Windsor. (n.d.). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis.

- ResearchGate. (2014). Benzo[b]thiophene-2-carbaldehyde.

- NIST. (n.d.). Benzo[b]thiophene. NIST Chemistry WebBook.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ijpcbs.com [ijpcbs.com]

- 4. This compound | C9H6OS | CID 227328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 9. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 10. jk-sci.com [jk-sci.com]

- 11. prepchem.com [prepchem.com]

- 12. community.wvu.edu [community.wvu.edu]

- 13. web.mnstate.edu [web.mnstate.edu]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Efficient Suzuki-Miyaura coupling of (hetero)aryl chlorides with thiophene- and furanboronic acids in aqueous n-butanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. uwindsor.ca [uwindsor.ca]

- 17. ijpsjournal.com [ijpsjournal.com]

- 18. This compound | 5381-20-4 [chemicalbook.com]

- 19. This compound | CAS#:5381-20-4 | Chemsrc [chemsrc.com]

- 20. mdpi.com [mdpi.com]

- 21. US20030109570A1 - Benzothiophene derivatives and medicinal use thereof - Google Patents [patents.google.com]

- 22. Synthesis and screening of new benzothiophene derivatives. [wisdomlib.org]

An In-depth Technical Guide to 1-Benzothiophene-3-carbaldehyde (CAS: 5381-20-4)

This guide provides an in-depth exploration of 1-Benzothiophene-3-carbaldehyde, a pivotal heterocyclic building block in modern synthetic chemistry. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of facts to offer a synthesized understanding of the compound's properties, synthesis, reactivity, and applications, grounded in mechanistic principles and practical laboratory considerations.

Core Characteristics and Physicochemical Profile

This compound, also known as benzo[b]thiophene-3-carboxaldehyde, is an aromatic organic compound featuring a benzothiophene core functionalized with a formyl (-CHO) group at the C3 position.[1][2] This aldehyde group is the epicenter of its chemical reactivity, serving as a versatile handle for constructing more complex molecular architectures. Its low toxicity, high solubility, and bioavailability make the parent benzothiophene scaffold a valuable component in medicinal chemistry.[3]

Data Presentation: Physicochemical Properties

The fundamental properties of this compound are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 5381-20-4 | [2][4] |

| Molecular Formula | C₉H₆OS | [2][5][6] |

| Molecular Weight | 162.21 g/mol | [2][5][6] |

| Appearance | Solid, colorless to light yellow/orange | [5][7][8] |

| Melting Point | 52-57 °C (lit.) | [1][4][5] |

| Boiling Point | 166 °C at 20 mmHg (lit.) | [1][8] |

| Flash Point | >113 °C | [5] |

Mandatory Visualization: Chemical Structure

Caption: 2D structure of this compound.

Synthesis and Mechanistic Considerations

The preparation of this compound is most effectively achieved through methods that exploit the electron-rich nature of the benzothiophene ring system. The choice of synthetic route often depends on the availability of starting materials and the desired scale of the reaction.

Vilsmeier-Haack Formylation: The Classic Approach

The Vilsmeier-Haack reaction is a powerful and widely documented method for the formylation of activated aromatic and heteroaromatic compounds.[9] It is particularly well-suited for benzothiophene due to the ring system's susceptibility to electrophilic substitution.

Causality: The reaction's efficacy stems from the in situ generation of a potent electrophile, the Vilsmeier reagent (a chloromethyliminium salt), from N,N-dimethylformamide (DMF) and an activating agent like phosphorus oxychloride (POCl₃).[9][10] This electrophile, while reactive, is weaker than those used in Friedel-Crafts acylations, making it selective for electron-rich substrates and less prone to side reactions.[10] The reaction proceeds via electrophilic aromatic substitution, followed by hydrolysis of the resulting iminium salt to yield the final aldehyde.[11]

Mandatory Visualization: Vilsmeier-Haack Reaction Workflow

Caption: Logical workflow of the Vilsmeier-Haack formylation.

Lithiation and Formylation of 3-Bromobenzothiophene

An alternative and highly effective strategy involves a halogen-metal exchange followed by electrophilic quenching. This method is particularly useful when 3-bromobenzothiophene is a more accessible starting material than the parent heterocycle.

Causality: The process begins with the treatment of 3-bromobenzothiophene with a strong organolithium base, typically n-butyllithium (n-BuLi), at low temperatures (-70 °C). This effects a clean halogen-metal exchange, generating a highly nucleophilic 3-lithiobenzothiophene intermediate. The choice of a low temperature is critical to prevent side reactions and decomposition of the organolithium species. This potent nucleophile is then "quenched" by the addition of an electrophilic formylating agent, such as DMF. A final acidic workup hydrolyzes the intermediate to furnish the desired aldehyde.

Experimental Protocol: Synthesis via Lithiation

The following protocol is a representative procedure based on established literature.[7]

Self-Validating System: This protocol incorporates clear steps for reaction monitoring, purification, and characterization, ensuring the integrity of the final product.

-

Reaction Setup: A solution of 3-bromobenzo[b]thiophene (5.3 g) in 65 mL of anhydrous diethyl ether is prepared in a flame-dried, three-neck flask under an inert atmosphere (e.g., nitrogen or argon).

-

Lithiation: The solution is cooled to -70 °C using a dry ice/acetone bath. To this, a 1.6 M solution of n-butyllithium in hexane (17 mL) is added dropwise, maintaining the internal temperature below -65 °C. The mixture is stirred at this temperature for 30 minutes. Rationale: Dropwise addition and temperature control are crucial to manage the exothermic reaction and ensure selective lithiation at the C3 position.

-

Formylation (Quench): A solution of dry N,N-dimethylformamide (2.2 mL) in 2.5 mL of anhydrous diethyl ether is added slowly to the reaction mixture. The mixture is stirred for an additional 3.5 hours at -70 °C.

-

Workup: The reaction is allowed to warm to -5 °C, at which point 100 mL of 1N hydrochloric acid is carefully added. The mixture is stirred vigorously at 0 °C for 15 minutes to ensure complete hydrolysis.

-

Extraction & Isolation: The layers are separated. The aqueous layer is extracted with diethyl ether (1 L). The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

Purification & Characterization: The resulting crude oil is stored at 0 °C overnight to induce crystallization, yielding an orange solid. The product identity and purity should be confirmed by proton NMR spectroscopy.[7]

Applications in Drug Discovery and Materials Science

This compound is not merely a chemical curiosity; it is a versatile precursor for a wide array of pharmacologically active molecules and advanced materials.[12] The benzothiophene scaffold itself is present in several approved drugs, including raloxifene and zileuton, highlighting its clinical relevance.[13][14]

A Scaffold for Biologically Active Compounds

The aldehyde functionality provides a reactive site for constructing diverse heterocyclic systems. Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and kinase-inhibiting properties.[13][14]

-

Anticancer Agents: It serves as a starting material for synthesizing quinazolinone derivatives that act as potent anti-tubulin agents.[15] Furthermore, derivatives of the related benzo[b]thiophene-3-carboxylic acid have been synthesized to target the RhoA/ROCK signaling pathway, which is implicated in tumor growth and metastasis.[16]

-

Enzyme Inhibitors: Schiff bases derived from this compound, such as benzothiophene-3-carboxaldehyde hydrazones, have shown promising enzyme inhibition properties.[3]

-

Antimicrobial Compounds: The inherent bioactivity of the benzothiophene nucleus makes its derivatives attractive candidates for developing new antimicrobial agents.[13]

Mandatory Visualization: Application Pathway

Caption: Synthetic utility leading to bioactive scaffolds.

Building Block in Material Science

Beyond pharmaceuticals, the unique electronic properties of the benzothiophene ring make this compound a valuable building block in material science. It is used in the synthesis of organic semiconductors and as a ligand for designing transition metal complexes.[12] For instance, it has been employed as a starting material in the multi-step synthesis of anthra[2,3-b:7,6-b′]bis[1benzothiophenes (ABBTs), a class of compounds with potential applications in organic electronics.[1][15]

Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential.

-

GHS Hazard Statements: The compound is classified with the following hazards:

-

Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[17]

-

Engineering Controls: Handle in a well-ventilated area or a chemical fume hood to avoid breathing dust or vapors.[17]

-

First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. Seek medical attention if irritation persists.[17]

-

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[17]

Conclusion

This compound (CAS: 5381-20-4) is a cornerstone intermediate for advanced chemical synthesis. Its strategic importance is rooted in the combination of a privileged benzothiophene scaffold and a highly versatile aldehyde functional group. Through well-established synthetic protocols like the Vilsmeier-Haack reaction and organometallic routes, researchers can readily access this compound. Its subsequent elaboration provides a direct pathway to novel therapeutics targeting cancer, inflammation, and microbial infections, as well as functional organic materials. A thorough understanding of its synthesis, reactivity, and handling is therefore indispensable for professionals engaged in cutting-edge drug discovery and material science.

References

- This compound | CAS#:5381-20-4 | Chemsrc. Chemsrc. [Link]

- Benzothiophene-3-carbaldehyde, 97% | 5381-20-4 - J&K Scientific. J&K Scientific. [Link]

- This compound | C9H6OS | CID 227328 - PubChem.

- B. Preparation of benzo[b]thiophene-3-carboxaldehyde - PrepChem.com. PrepChem.com. [Link]

- Synthesized benzothiophene-3-carboxaldehyde hydrazones showing greater enzyme inhibition properties - ResearchGate.

- Vilsmeier-Haack Reaction - Chemistry Steps. Chemistry Steps. [Link]

- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research. [Link]

- Vilsmeier-Haack Reaction - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

- BENZOTHIOPHENE-3-CARBOXALDEHYDE - ChemBK. ChemBK. [Link]

- Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction - Organic Syntheses. Organic Syntheses. [Link]

- A practical synthesis of benzothiophenes via visible-light-promoted cyclization of disulfides and alkynes. Royal Society of Chemistry. [Link]

- This compound - Oakwood Chemical. Oakwood Chemical. [Link]

- Benzothiophene: Assorted Bioactive Effects. Mar Dioscorus College of Pharmacy. [Link]

- Chapter 12: Synthesis, Properties, and Biological Applications of Benzothiophene - Books. IntechOpen. [Link]

- Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PMC - NIH.

- Benzothiophene synthesis - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

- Applications of the Vilsmeier reaction in heterocyclic chemistry | Request PDF. ResearchGate. [Link]_the_Vilsmeier_reaction_in_heterocyclic_chemistry)

Sources

- 1. This compound | 5381-20-4 [chemicalbook.com]

- 2. This compound | C9H6OS | CID 227328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound | CAS#:5381-20-4 | Chemsrc [chemsrc.com]

- 5. 5381-20-4 this compound AKSci J99386 [aksci.com]

- 6. This compound [oakwoodchemical.com]

- 7. prepchem.com [prepchem.com]

- 8. chembk.com [chembk.com]

- 9. ijpcbs.com [ijpcbs.com]

- 10. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 11. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 12. nbinno.com [nbinno.com]

- 13. ijpsjournal.com [ijpsjournal.com]

- 14. books.rsc.org [books.rsc.org]

- 15. 3-甲醛苯并噻吩 95% | Sigma-Aldrich [sigmaaldrich.com]

- 16. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 17. fishersci.nl [fishersci.nl]

A-Z Guide to Benzo[b]thiophene-3-carbaldehyde: Synthesis, Characterization, and Applications in Drug Discovery

Abstract

Benzo[b]thiophene-3-carbaldehyde is a pivotal heterocyclic building block in medicinal chemistry and materials science. Its unique structure, featuring a fused benzene and thiophene ring with a reactive aldehyde group at the 3-position, makes it a versatile precursor for the synthesis of a wide array of complex, biologically active molecules.[1][2][3] This technical guide provides an in-depth exploration of its nomenclature, physicochemical properties, synthesis via the Vilsmeier-Haack reaction, comprehensive spectroscopic characterization, and key applications, with a focus on its role in drug development. Detailed, field-tested protocols are included to enable researchers to reliably synthesize and characterize this important compound.

Nomenclature and Physicochemical Properties

While commonly referred to as 1-Benzothiophene-3-carbaldehyde, the current standard IUPAC name is benzo[b]thiophene-3-carbaldehyde .[4] It is also known by synonyms such as 3-Formylbenzo[b]thiophene and Thianaphthene-3-carboxaldehyde.[4][5] Understanding its fundamental properties is the first step in its successful application.

Table 1: Physicochemical Properties of Benzo[b]thiophene-3-carbaldehyde

| Property | Value | Source |

| CAS Number | 5381-20-4 | [4][5] |

| Molecular Formula | C₉H₆OS | [4][5] |

| Molecular Weight | 162.21 g/mol | [1][4][5] |

| Appearance | Yellow to brown crystalline powder | [5] |

| Melting Point | 58 °C | [5] |

| Boiling Point | 149-150 °C at 10 Torr | [5] |

| SMILES | C1=CC=C2C(=C1)C(=CS2)C=O | [1][4] |

| InChIKey | WDJLPQCBTBZTRH-UHFFFAOYSA-N | [1][4] |

Synthesis: The Vilsmeier-Haack Reaction

The most reliable and widely adopted method for the synthesis of benzo[b]thiophene-3-carbaldehyde is the Vilsmeier-Haack reaction.[6] This reaction facilitates the formylation of electron-rich aromatic compounds, such as benzo[b]thiophene, using a specialized electrophile known as the Vilsmeier reagent.[7][8]

Mechanism of Action

The causality of the Vilsmeier-Haack reaction is a two-stage process. First is the formation of the electrophilic Vilsmeier reagent, and second is the electrophilic aromatic substitution.

-

Reagent Formation: Phosphorus oxychloride (POCl₃) activates N,N-dimethylformamide (DMF) by reacting with the carbonyl oxygen. A subsequent elimination of a phosphate derivative generates the highly electrophilic chloroiminium cation, [(CH₃)₂N=CHCl]⁺, which is the active Vilsmeier reagent.

-

Electrophilic Attack: The electron-rich benzo[b]thiophene ring acts as a nucleophile, attacking the Vilsmeier reagent. The attack preferentially occurs at the C3 position due to the electronic stabilization of the resulting intermediate.

-

Hydrolysis: The intermediate iminium salt is then hydrolyzed during aqueous work-up to yield the final aldehyde product.

Below is a diagram illustrating the core mechanism.

Sources

- 1. Buy benzo[b]thiophene-3-carbaldehyde | 5381-20-4 [smolecule.com]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C9H6OS | CID 227328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. ijpcbs.com [ijpcbs.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]

An In-depth Technical Guide to the Molecular Structure of 1-Benzothiophene-3-carbaldehyde

Introduction

1-Benzothiophene-3-carbaldehyde, also known as benzo[b]thiophene-3-carboxaldehyde, is a pivotal heterocyclic aromatic aldehyde. Its structure, featuring a benzothiophene core functionalized with a reactive aldehyde group, renders it a valuable intermediate in a multitude of synthetic applications. For researchers in medicinal chemistry and materials science, a comprehensive understanding of its molecular architecture is fundamental. This guide provides a detailed examination of the molecule's structural characteristics, the spectroscopic techniques used for its elucidation, and the direct implications of its structure on its chemical reactivity and utility in the development of novel compounds.[1][2] The benzothiophene moiety itself is a significant scaffold in pharmaceuticals, known for its favorable bioavailability and relatively low toxicity, making its derivatives subjects of intense study.[3][4]

Molecular Architecture and Physicochemical Properties

The foundational structure of this compound is the benzothiophene nucleus, an aromatic bicyclic system where a benzene ring is fused to a thiophene ring.[2][5] The aldehyde functional group (-CHO) is attached at the C3 position of the thiophene ring. This substitution pattern is critical as it dictates the molecule's electronic properties and subsequent reactivity. The aldehyde group acts as a moderate electron-withdrawing group, influencing the electron density distribution across the entire aromatic system.

The molecule is largely planar, a consequence of the sp² hybridization of the carbon and sulfur atoms constituting the fused aromatic rings. This planarity is a key feature influencing its interaction with biological targets and its packing in the solid state.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₉H₆OS | [6][7][8] |

| Molecular Weight | 162.21 g/mol | [6][7][8] |

| Appearance | Yellow to brown crystalline powder | [8][9] |

| Melting Point | 53-58 °C | [7][8][9][10] |

| Boiling Point | 166 °C (at 20 mmHg) | [9][10] |

| Solubility | Soluble in organic solvents like ethanol, toluene, and acetone. | [1][9] |

| CAS Number | 5381-20-4 | [6][7][9] |

Spectroscopic Elucidation of the Molecular Structure

The definitive confirmation of the this compound structure relies on a combination of spectroscopic methods. Each technique provides a unique and complementary piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the precise connectivity of atoms in an organic molecule.

-

¹H NMR (Proton NMR): The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms.

-

Aldehyde Proton: A highly characteristic singlet appears far downfield (typically δ 9.9-10.1 ppm). This significant deshielding is due to the strong electron-withdrawing nature of the carbonyl oxygen and magnetic anisotropy.

-

Aromatic Protons: The protons on the benzothiophene ring system resonate in the aromatic region (typically δ 7.2-8.5 ppm). The proton at the C2 position of the thiophene ring is often a distinct singlet, while the four protons on the fused benzene ring exhibit complex splitting patterns (multiplets) due to coupling with their neighbors.[11]

-

-

¹³C NMR (Carbon NMR): This technique maps the carbon framework of the molecule.

-

Carbonyl Carbon: The aldehyde's carbonyl carbon is the most deshielded, appearing as a prominent peak around δ 183-185 ppm.[11]

-

Aromatic Carbons: The eight other carbon atoms of the benzothiophene ring produce signals in the aromatic region (typically δ 120-145 ppm). The exact shifts depend on their position relative to the sulfur atom and the aldehyde group.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their vibrational frequencies. For this compound, the key diagnostic peaks are:

-

C=O Stretch: A strong, sharp absorption band around 1660-1680 cm⁻¹ is indicative of the conjugated aldehyde carbonyl group.

-

Aromatic C=C Stretches: Multiple sharp peaks in the 1400-1600 cm⁻¹ region confirm the presence of the aromatic rings.

-

C-H Stretches: Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹ , while the aldehydic C-H stretch often appears as two weaker bands around 2820 cm⁻¹ and 2720 cm⁻¹ .

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering clues about its structure.

-

Molecular Ion Peak (M⁺): The spectrum will show a strong molecular ion peak at m/z = 162, corresponding to the molecular weight of C₉H₆OS.[6]

-

Fragmentation Pattern: Common fragmentation pathways include the loss of the aldehyde group (-CHO, 29 mass units) to give a fragment at m/z = 133, and the loss of carbon monoxide (-CO, 28 mass units) resulting in a fragment at m/z = 134.

Table 2: Summary of Key Spectroscopic Data

| Technique | Feature | Characteristic Signal |

| ¹H NMR | Aldehyde Proton | δ ~10.0 ppm (singlet) |

| Aromatic Protons | δ ~7.2-8.5 ppm (multiplets) | |

| ¹³C NMR | Carbonyl Carbon | δ ~184 ppm |

| Aromatic Carbons | δ ~120-145 ppm | |

| IR | C=O Stretch (Aldehyde) | ~1670 cm⁻¹ (strong, sharp) |

| MS | Molecular Ion (M⁺) | m/z = 162 |

Synthesis and Chemical Reactivity

The structure of this compound directly governs its synthesis and subsequent chemical transformations. It serves as a versatile building block for constructing more complex molecular architectures.

Synthetic Protocol: Formylation of 3-Bromobenzothiophene

A common and reliable method for synthesizing this compound involves a lithium-halogen exchange followed by formylation. This protocol highlights the targeted reactivity at the C3 position.

Experimental Protocol:

-

Lithiation: A solution of 3-bromobenzo[b]thiophene in a dry, aprotic solvent (e.g., diethyl ether) is cooled to a low temperature (-78 °C to -70 °C) under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: A solution of n-butyllithium (n-BuLi) in hexane is added dropwise to the cooled solution. The mixture is stirred for approximately 30 minutes to allow for the complete formation of the 3-lithiobenzo[b]thiophene intermediate.

-

Formylation: Dry N,N-dimethylformamide (DMF) is added to the reaction mixture. The reaction is stirred for several hours at low temperature.

-

Quench and Work-up: The reaction is quenched by the addition of a dilute acid solution (e.g., 1N HCl).

-

Extraction and Isolation: The layers are separated, and the aqueous layer is extracted with an organic solvent. The combined organic extracts are dried, filtered, and concentrated under reduced pressure to yield the crude product, which can be purified by crystallization or column chromatography.[12]

Caption: Workflow for the synthesis of this compound.

Reactivity and Applications in Drug Development

The dual reactivity of the aldehyde group and the benzothiophene ring makes this molecule a cornerstone for synthetic diversification.

-

Aldehyde Chemistry: The aldehyde functional group is a gateway to numerous transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and participation in condensation reactions (e.g., Knoevenagel, Wittig) to form carbon-carbon double bonds.

-

Scaffold for Bioactive Molecules: this compound is a key starting material for synthesizing compounds with significant pharmacological potential. Derivatives have been explored for a wide range of therapeutic applications, including as anticancer, anti-inflammatory, antimicrobial, and antidiabetic agents.[4][5] For example, it is used in the synthesis of quinazolinone derivatives, which have shown promise as potent anti-cancer agents.[13] It also serves as a precursor for creating 2-arylbenzo[b]thiophenes through palladium-catalyzed coupling reactions.[10][13]

Caption: Key reaction pathways of this compound.

Conclusion

This compound is more than a simple organic compound; it is a precisely defined molecular tool. Its rigid, planar benzothiophene core, activated by a strategically placed aldehyde group, provides a predictable platform for synthetic innovation. The structural characterization, unequivocally confirmed by NMR, IR, and MS data, provides the foundational knowledge required for its application. For researchers and drug development professionals, this molecule represents a validated starting point for accessing diverse and complex chemical matter, enabling the exploration and development of next-generation therapeutics and advanced materials.

References

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Chemsrc. (2024). This compound.

- ChemBK. (2024). BENZOTHIOPHENE-3-CARBOXALDEHYDE.

- PrepChem.com. (n.d.). Preparation of benzo[b]thiophene-3-carboxaldehyde.

- ResearchGate. (n.d.). Synthesized benzothiophene-3-carboxaldehyde hydrazones showing greater enzyme inhibition properties.

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). High-Quality this compound (CAS: 5381-20-4).

- Bentham Science. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives.

- International Journal of Pharmaceutical Sciences Review and Research. (2024). Benzothiophene: Assorted Bioactive Effects.

- Beilstein Journal of Organic Chemistry. (2020). Rhodium-catalyzed reductive carbonylation of aryl iodides to arylaldehydes with syngas.

Sources

- 1. innospk.com [innospk.com]

- 2. guidechem.com [guidechem.com]

- 3. researchgate.net [researchgate.net]

- 4. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. This compound | C9H6OS | CID 227328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | CAS#:5381-20-4 | Chemsrc [chemsrc.com]

- 8. echemi.com [echemi.com]

- 9. chembk.com [chembk.com]

- 10. This compound | 5381-20-4 [chemicalbook.com]

- 11. beilstein-journals.org [beilstein-journals.org]

- 12. prepchem.com [prepchem.com]

- 13. Thianaphthene-3-carboxaldehyde 95 5381-20-4 [sigmaaldrich.com]

An In-Depth Technical Guide to the Synthesis of 1-Benzothiophene-3-carbaldehyde from Benzothiophene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the primary synthetic routes for the preparation of 1-Benzothiophene-3-carbaldehyde, a valuable building block in medicinal chemistry and materials science. The document delves into the mechanistic underpinnings and practical execution of two principal methodologies: the Vilsmeier-Haack reaction and formylation via an organolithium intermediate. Authored from the perspective of a Senior Application Scientist, this guide emphasizes the rationale behind experimental choices, ensuring both scientific rigor and field-proven applicability. Detailed, step-by-step protocols, comparative data, and mechanistic diagrams are provided to enable researchers to select and implement the most suitable synthetic strategy for their specific needs.

Introduction: The Significance of this compound

The benzothiophene scaffold is a prominent heterocyclic motif found in a plethora of biologically active compounds and functional organic materials. The introduction of a formyl group at the C3 position of the benzothiophene nucleus yields this compound, a versatile intermediate that serves as a gateway to a diverse array of more complex molecular architectures. Its utility in the synthesis of pharmaceuticals, agrochemicals, and organic electronics underscores the importance of efficient and reliable methods for its preparation. This guide will explore the two most prevalent strategies for the synthesis of this key aldehyde from the readily available starting material, benzothiophene.

Methodology 1: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] The reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[3]

Mechanistic Rationale

The reaction proceeds via the formation of the electrophilic chloroiminium ion, the Vilsmeier reagent. Benzothiophene, being an electron-rich heterocycle, undergoes electrophilic aromatic substitution. The substitution preferentially occurs at the C3 position due to the ability of the sulfur atom to stabilize the resulting cationic intermediate. Subsequent hydrolysis of the iminium salt intermediate yields the desired aldehyde.

Sources

An In-depth Technical Guide to the Physical Properties of 1-Benzothiophene-3-carbaldehyde

Introduction

1-Benzothiophene-3-carbaldehyde, also known as benzo[b]thiophene-3-carboxaldehyde, is a heterocyclic aldehyde that serves as a crucial intermediate in the synthesis of a wide array of more complex organic molecules.[1] Its molecular structure is characterized by a benzothiophene core, which is a fusion of a benzene ring and a thiophene ring, with an aldehyde functional group attached at the 3-position.[1] This compound is not found in nature and is produced synthetically.[1] Its utility is particularly pronounced in the fields of medicinal chemistry and materials science, where it functions as a building block for developing novel therapeutic agents, including antiviral, anti-inflammatory, and anticancer drugs, as well as organic semiconductors and fluorescent probes.[1] A thorough understanding of its physical properties is paramount for its effective handling, application in synthetic protocols, and for the characterization of its derivatives.

This guide provides a comprehensive overview of the core physical properties of this compound, offering insights into its general characteristics, thermal behavior, and spectroscopic signature. The experimental methodologies for determining these properties are also detailed, providing a practical framework for researchers and drug development professionals.

General and Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. These parameters are fundamental for its identification, purification, and use in chemical reactions.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₆OS | [1][2][3][4][5][6][7][8][9] |

| Molecular Weight | 162.21 g/mol | [1][2][3][5][7][8][9] |

| Appearance | White to off-white or yellow to brown crystalline powder | [1][2] |

| Melting Point | 53-58 °C | [1][2][4][5][6][7][10] |

| Boiling Point | 166 °C at 20 mmHg (149-150 °C at 10 Torr) | [1][2][4][6][7][10] |

| Density | Approximately 1.3 g/cm³ | [1][2][5] |

| Refractive Index | ~1.720 | [1][2][5] |

| Flash Point | >110 °C (>230 °F) | [2][4][5][7] |

| Solubility | Slightly soluble in common organic solvents like chloroform, dimethylformamide, and dichloromethane. | [1][4] |

Thermal Properties: A Closer Look at Melting and Boiling Points

The thermal behavior of a compound is critical for its purification and for defining the temperature parameters of reactions in which it is involved.

Melting Point: this compound has a reported melting point range of 53-58 °C.[1][2][4][5][6][7][10] This relatively low melting point is indicative of a molecular solid with moderate intermolecular forces. The range in the reported melting point can be attributed to the presence of minor impurities. A sharp melting point is a good indicator of high purity. Recrystallization is a standard technique to purify such solid compounds and narrow the melting point range.

Boiling Point: The boiling point of this compound is typically reported under reduced pressure to prevent decomposition at higher temperatures. The reported values are 166 °C at 20 mmHg and 149-150 °C at 10 Torr.[1][2][4][6][7][10] Vacuum distillation is the method of choice for purifying liquids that are thermally sensitive. The choice of pressure for distillation is a balance between achieving a manageable boiling temperature and the efficiency of the vacuum system available.

Spectroscopic Profile: The Molecular Fingerprint

Spectroscopic data is indispensable for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides information about the hydrogen atoms in the molecule. For this compound, the spectrum would characteristically show signals for the aldehyde proton (around 10 ppm) and the aromatic protons on the benzothiophene ring system.[11]

-

¹³C NMR: The carbon-13 NMR spectrum reveals the different carbon environments. Key signals would include the carbonyl carbon of the aldehyde group (typically in the range of 185-200 ppm) and the carbons of the aromatic rings.[11]

Infrared (IR) Spectroscopy: The IR spectrum is used to identify the functional groups present in a molecule. For this compound, a strong absorption band corresponding to the carbonyl (C=O) stretching of the aldehyde group is expected around 1650-1700 cm⁻¹. Other characteristic bands for the aromatic C-H and C=C bonds would also be present.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum provides information about the electronic transitions within the molecule. This compound exhibits a maximum absorption wavelength (λmax) at 302 nm when measured in ethanol.[4][6][7][10] This absorption is due to the conjugated π-electron system of the benzothiophene ring and the aldehyde group.

Experimental Protocols: A Practical Approach

The determination of physical properties requires meticulous experimental technique. Below are detailed protocols for key characterization methods.

Protocol 1: Melting Point Determination

This protocol describes the use of a capillary melting point apparatus, a self-validating system where the sharpness of the melting range indicates the purity of the sample.

Objective: To determine the melting point range of this compound.

Methodology:

-

Sample Preparation: A small amount of the crystalline this compound is finely powdered.

-

Capillary Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated at a slow, controlled rate (1-2 °C per minute) near the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded.

-

Reporting: The melting point is reported as the range T₁ - T₂.

Caption: Workflow for Melting Point Determination.

Safety and Handling

This compound is a chemical that requires careful handling in a laboratory setting.

Hazards:

-

Harmful if swallowed or in contact with skin.[12]

Precautions for Safe Handling:

-

Work in a well-ventilated area, preferably in a fume hood.[2][13]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[13][14]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[9][13]

-

Keep away from incompatible materials and foodstuff containers.[13]

The following diagram illustrates the essential safety precautions for handling this compound.

Caption: Key Safety Precautions for Handling.

Conclusion

The physical properties of this compound are well-defined, providing a solid foundation for its use in research and development. Its characterization through melting point, boiling point, and various spectroscopic techniques is straightforward, allowing for reliable quality control and structural confirmation. Adherence to proper safety protocols is essential when handling this compound to mitigate potential hazards. This guide serves as a comprehensive resource for scientists and professionals, enabling the safe and effective utilization of this compound in the pursuit of scientific advancement.

References

- This compound | C9H6OS | CID 227328 - PubChem. [Link]

- BENZOTHIOPHENE-3-CARBOXALDEHYDE - ChemBK. [Link]

- This compound | CAS#:5381-20-4 | Chemsrc. [Link]

- Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor - Supporting Inform

- This compound - Oakwood Chemical. [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. echemi.com [echemi.com]

- 3. This compound | C9H6OS | CID 227328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. This compound | CAS#:5381-20-4 | Chemsrc [chemsrc.com]

- 6. This compound | 5381-20-4 [chemicalbook.com]

- 7. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 8. This compound [oakwoodchemical.com]

- 9. 5381-20-4|Benzo[b]thiophene-3-carbaldehyde|BLD Pharm [bldpharm.com]

- 10. Benzo[b]thiophene-3-carboxaldehyde | 5381-20-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 11. rsc.org [rsc.org]

- 12. fishersci.com [fishersci.com]

- 13. echemi.com [echemi.com]

- 14. tcichemicals.com [tcichemicals.com]

A Spectroscopic Guide to 1-Benzothiophene-3-carbaldehyde: Structure Elucidation for Drug Discovery

Introduction: The Structural Significance of 1-Benzothiophene-3-carbaldehyde

This compound, a derivative of the benzo[b]thiophene heterocyclic system, serves as a crucial building block in the synthesis of a wide array of compounds with significant biological activities.[1][2] Its fused benzene and thiophene ring structure, combined with the reactive aldehyde group, makes it a versatile intermediate in medicinal chemistry for developing antiviral, anti-inflammatory, and anticancer agents.[1][3] A precise and unambiguous characterization of this molecule is paramount for any research and development professional. This guide provides an in-depth analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—that collectively define the structure and purity of this compound.

The methodologies and interpretations presented herein are grounded in established principles of analytical chemistry, designed to provide a trustworthy and authoritative resource for scientists in the field.

Molecular Structure and Atom Numbering

To facilitate a clear and consistent discussion of the spectral data, the following IUPAC-recommended numbering scheme for the 1-benzothiophene ring system will be utilized throughout this guide.

Caption: IUPAC numbering of the this compound structure.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide definitive structural information.

¹H NMR Spectroscopy: Mapping the Protons

Experimental Protocol: A standard ¹H NMR spectrum is acquired by dissolving approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent, typically deuterochloroform (CDCl₃), containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The spectrum is then recorded on a 400 MHz or higher field spectrometer.

Data Interpretation: The ¹H NMR spectrum of this compound is characterized by distinct signals in both the aromatic and aldehyde regions.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Coupling Constant (J) Hz |

| 10.13 | Singlet (s) | 1H | H-C=O | - |

| 8.68 | Doublet (d) | 1H | H-4 | 7.7 |

| 8.31 | Singlet (s) | 1H | H-2 | - |

| 7.88 | Doublet (d) | 1H | H-7 | 7.9 |

| 7.48 | Multiplet (m) | 2H | H-5, H-6 | - |

Source: Supporting Information for Palladium-Catalyzed Synthesis of Aldehydes.[4]

Expert Analysis:

-

The Aldehyde Proton (10.13 ppm): The singlet far downfield is unequivocally assigned to the aldehyde proton. Its significant deshielding is a direct consequence of the electron-withdrawing nature of the carbonyl group and the anisotropic effect of the C=O bond.

-

The Thiophene Proton (8.31 ppm): The singlet at 8.31 ppm corresponds to the H-2 proton on the thiophene ring. Its downfield shift relative to the benzene ring protons is due to the electronic environment of the heterocyclic ring and its proximity to the aldehyde group.

-

The Benzene Ring Protons (7.48-8.68 ppm): The protons on the fused benzene ring appear as a set of coupled signals. The proton at the H-4 position (8.68 ppm) is the most deshielded in this system due to the "peri" effect, experiencing spatial deshielding from the sulfur atom. The H-7 proton appears at 7.88 ppm, and the H-5 and H-6 protons overlap in a multiplet around 7.48 ppm, consistent with a substituted benzene ring.[4]

¹³C NMR Spectroscopy: The Carbon Skeleton

Experimental Protocol: The ¹³C NMR spectrum is typically acquired from the same sample prepared for ¹H NMR analysis. A proton-decoupled sequence is used to simplify the spectrum, yielding a single peak for each unique carbon atom. The spectrum is recorded at a frequency corresponding to the ¹H frequency of the spectrometer (e.g., 101 MHz for a 400 MHz instrument).

Data Interpretation: The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 185.5 | C=O |

| 143.4 | C-3 |

| 140.5 | C-7a |

| 136.5 | C-2 |

| 135.2 | C-3a |

| 126.2 | C-5 or C-6 |

| 124.9 | C-5 or C-6 |

| 122.5 | C-4 or C-7 |

Source: Supporting Information for Palladium-Catalyzed Synthesis of Aldehydes.[4]

Expert Analysis:

-

The Carbonyl Carbon (185.5 ppm): The most downfield signal belongs to the aldehyde carbonyl carbon, which is highly deshielded due to the electronegativity of the attached oxygen atom.

-

Quaternary Carbons (140.5, 135.2 ppm): The signals for the bridgehead carbons, C-7a and C-3a, appear in the aromatic region and are typically of lower intensity due to their lack of directly attached protons and longer relaxation times.

-

Aromatic Carbons (122.5 - 143.4 ppm): The remaining signals correspond to the carbons of the benzothiophene ring. The C-3 carbon, to which the aldehyde is attached, is found at 143.4 ppm. The C-2 carbon appears at 136.5 ppm. The remaining signals between 122.5 and 126.2 ppm are assigned to the carbons of the benzene portion of the molecule.[4]

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying key functional groups within a molecule.

Experimental Protocol: For a solid sample like this compound, an IR spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. A small amount of the solid is placed on the ATR crystal, and pressure is applied to ensure good contact. The spectrum is then recorded, typically over a range of 4000-400 cm⁻¹.

Data Interpretation: The IR spectrum provides a vibrational fingerprint of the molecule, with characteristic absorptions for specific bonds.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1670 | Strong | C=O stretch (aromatic aldehyde) |

| ~2830, ~2730 | Medium-Weak | C-H stretch (aldehyde) |

| ~3100-3000 | Medium-Weak | C-H stretch (aromatic) |

| ~1600-1450 | Medium-Strong | C=C stretch (aromatic rings) |

Note: The exact peak positions can vary slightly based on the sample preparation method and instrumentation. The data presented is a representative interpretation based on known values for similar compounds.

Expert Analysis:

-

The Carbonyl Stretch (~1670 cm⁻¹): The most prominent peak in the spectrum is the strong absorption corresponding to the C=O stretching vibration of the aldehyde. Its position is indicative of a carbonyl group conjugated with an aromatic system, which lowers the frequency compared to a non-conjugated aldehyde.

-

The Aldehyde C-H Stretch (~2830, ~2730 cm⁻¹): The presence of two weak to medium bands in this region, known as a Fermi doublet, is a classic diagnostic feature for the C-H bond of an aldehyde group.

-

Aromatic C-H and C=C Stretches: The absorptions above 3000 cm⁻¹ are characteristic of C-H stretching vibrations on the aromatic rings. The series of peaks between 1600 and 1450 cm⁻¹ arise from the C=C stretching vibrations within the benzothiophene ring system.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which allows for the determination of the molecular weight and can offer clues about the molecular structure.

Experimental Protocol: A low-resolution mass spectrum (LRMS) can be obtained using an electrospray ionization (ESI) source coupled with a time-of-flight (TOF) mass analyzer. The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the ion source. ESI is a soft ionization technique that typically results in the observation of the protonated molecule [M+H]⁺.

Data Interpretation: The mass spectrum provides the molecular weight and fragmentation pattern.

| m/z | Interpretation |

| 163.0 | [M+H]⁺ (Protonated Molecule) |

| 162.0 | [M]⁺ (Molecular Ion, if EI is used) |

| 161.0 | [M-H]⁺ or [M-H]• (Loss of a hydrogen atom) |

| 134.0 | [M-CO]⁺ or [M-CHO]⁺ (Loss of CO or CHO group) |

| 89.0 | Further fragmentation |

Source: LRMS (ESI) data reports the calculated m/z for C₉H₆OS [M+H]⁺ as 163.0 and the found value as 162.9.[4] Fragmentation data is based on typical patterns for similar compounds.

Expert Analysis:

-

The Protonated Molecule ([M+H]⁺): In ESI-MS, the base peak is often the protonated molecule, which for this compound (C₉H₆OS, MW = 162.21) is observed at m/z 163.0.[4][5] This immediately confirms the molecular weight of the compound.

-

Fragmentation Pathway: If a harder ionization technique like Electron Ionization (EI) were used, a characteristic fragmentation pattern would emerge. The molecular ion peak [M]⁺ would be observed at m/z 162. A prominent fragment at m/z 161 would result from the loss of the aldehydic hydrogen. Another significant fragment would likely appear at m/z 134, corresponding to the loss of the formyl radical (•CHO) or carbon monoxide (CO), a common fragmentation pathway for aromatic aldehydes.

Caption: A simplified fragmentation pathway for this compound in EI-MS.

Conclusion: A Self-Validating Spectroscopic Profile

The collective data from NMR, IR, and MS provide a robust and self-validating confirmation of the structure of this compound. The ¹H and ¹³C NMR spectra precisely map the hydrogen and carbon framework, IR spectroscopy confirms the presence of the key aromatic aldehyde functional group, and mass spectrometry verifies the molecular weight. This comprehensive spectroscopic profile is essential for ensuring the identity and purity of this important synthetic intermediate, forming the foundation for its successful application in drug development and materials science.

References

- Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

- Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor - Supporting Information. (2017). Organic & Biomolecular Chemistry. [Link]

- PubChem Compound Summary for CID 227328, this compound.

- Synthesis, characterization of novel benzothiophene. (2020). Journal of Chemical and Pharmaceutical Research. [Link]

Sources

A Technical Guide to the Solubility of 1-Benzothiophene-3-carbaldehyde in Organic Solvents

Foreword

1-Benzothiophene-3-carbaldehyde is a pivotal heterocyclic building block in the fields of medicinal chemistry and materials science.[1] As a biochemical reagent, its derivatives are explored for a wide range of biological activities, including potential antiviral, anti-inflammatory, and anticancer properties.[1][2] The utility of this compound as a synthetic intermediate is fundamentally governed by its behavior in solution.[3] Understanding and quantifying its solubility is not merely an academic exercise; it is a critical prerequisite for successful reaction design, process optimization, purification, and the formulation of final products. This guide provides a framework for researchers, chemists, and drug development professionals to understand the physicochemical drivers of this compound's solubility and to apply rigorous experimental methods for its determination.

Physicochemical Profile and Solubility Prediction

The solubility of a compound is dictated by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" serves as a foundational guideline for predicting solubility, where substances with similar polarities tend to be miscible.[4][5]

The structure of this compound features a bicyclic aromatic system (benzo[b]thiophene) fused to a polar aldehyde functional group.[1] The large, non-polar surface area of the benzothiophene core suggests favorable interactions with non-polar organic solvents. Conversely, the polar carbonyl group allows for dipole-dipole interactions with polar solvents. The LogP value, a measure of a compound's lipophilicity, is reported in the range of 2.7 to 3.8, indicating a preference for non-polar environments.[1][2]

A summary of its key physicochemical properties is presented below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₉H₆OS | [1][2][6][7] |

| Molecular Weight | 162.21 g/mol | [2][6] |

| Appearance | Yellow to brown solid/powder | [7][8] |

| Melting Point | 53-57 °C | [2][3][7] |

| Boiling Point | 166 °C @ 20 mmHg | [3][7] |

| LogP (o/w) | 2.71 - 3.80 | [1][2] |

| Maximum UV Absorbance (λmax) | 302 nm (in Ethanol) | [3][7] |

Based on this profile, this compound is predicted to exhibit good solubility in moderately polar to non-polar organic solvents and poor solubility in highly polar solvents like water.

Reported Solubility Data

While comprehensive quantitative solubility data across a wide range of organic solvents is not extensively published, qualitative descriptions and specific data points are available. The compound is reported to be soluble in solvents such as chloroform, dichloromethane, and dimethylformamide (DMF).[7] A highly specific quantitative value has been reported in Dimethyl Sulfoxide (DMSO).

Table 2: Solubility of this compound

| Solvent | Type | Solubility | Source(s) |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 100 mg/mL (616.48 mM) | [8] |

| Chloroform | Non-polar | Soluble | [7] |

| Dichloromethane | Non-polar | Soluble | [7] |

| Dimethylformamide (DMF) | Polar Aprotic | Soluble | [7] |

Note: "Soluble" is a qualitative term. For precise applications, experimental determination is essential.

Experimental Determination of Thermodynamic Solubility

For research and development, particularly in drug discovery, the thermodynamic solubility is the most crucial parameter. It represents the true equilibrium concentration of a solute in a solvent at a given temperature and pressure. The "shake-flask" method is the gold standard for determining thermodynamic solubility.[9] The following sections detail the protocol, which is logically divided into two phases: achieving equilibrium and quantifying the dissolved analyte.

Logical Workflow for Solubility Determination

The overall process follows a clear, self-validating logic: saturate the solution to ensure equilibrium, separate the dissolved portion from the excess solid, and accurately measure the concentration of the dissolved analyte against a known standard.

Caption: General workflow for experimental solubility determination.

Protocol 1: Shake-Flask Method for Equilibrium Saturation

Causality: This protocol is designed to ensure that the solvent is fully saturated with the solute, reaching a state of thermodynamic equilibrium. Using an excess of the solid compound is critical; it provides a constant source of solute, guaranteeing that the final concentration measured is the true solubility limit and not merely a subsaturated solution.[10][11] The extended agitation period at a controlled temperature overcomes kinetic barriers to dissolution.

Methodology:

-

Preparation: To several glass vials, add an excess amount of solid this compound (e.g., 5-10 mg). The exact mass is not critical, but it must be sufficient to ensure undissolved solid remains at the end of the experiment.

-

Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired organic solvent to each vial.

-

Equilibration: Seal the vials securely. Place them in a shaker or rotator set to a constant temperature (e.g., 25 °C). Agitate the suspensions for a minimum of 24 hours. A 48-hour period is often preferred to ensure equilibrium is fully established.

-

Phase Separation: After agitation, allow the vials to stand undisturbed for a short period to let the excess solid settle. To separate the saturated solution (supernatant) from the undissolved solid, two methods are common:

-

Centrifugation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 10 minutes).

-

Filtration: Carefully draw the supernatant using a syringe and pass it through a chemically resistant 0.22 µm syringe filter (e.g., PTFE). This step is crucial to remove any fine particulates that could falsely elevate the measured concentration.

-

-

Sample Collection: Transfer the clear, filtered supernatant to a clean vial for subsequent analysis. This sample represents the saturated solution.

Protocol 2: Quantification by High-Performance Liquid Chromatography (HPLC)

Causality: HPLC is a highly accurate and specific method for determining the concentration of an analyte in solution.[12][13] The method relies on separating the compound of interest from potential impurities or degradation products before detection. Quantification is achieved by comparing the detector response (peak area) of the unknown sample to the responses of a series of standards of known concentration, a process known as external calibration.[12] This ensures the measurement is both precise and traceable.

Methodology:

-

Stock and Standard Preparation:

-

Prepare a primary stock solution of this compound in a suitable solvent (e.g., acetonitrile or the mobile phase) at a high, known concentration (e.g., 1 mg/mL).

-

Perform serial dilutions of the stock solution to create a series of at least five calibration standards spanning the expected concentration range of the diluted samples (e.g., 1 µg/mL to 100 µg/mL).[12]

-

-